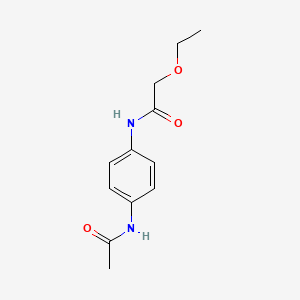

N-(4-acetamidophenyl)-2-ethoxyacetamide

Description

Chemical Name: N-(4-Acetamidophenyl)-2-ethoxyacetamide CAS No.: 600140-39-4 Molecular Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol Physical Properties:

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYRSFPNXOSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)acetamide

CAS No.: 62-44-2 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Key Differences:

- Structure : Lacks the ethoxyacetamide side chain, featuring only an ethoxyphenyl and acetamide group.

- Applications : Utilized in GC/MS analysis for drug screening, indicating distinct analytical utility compared to the target compound’s synthetic role .

- Reactivity : Simpler structure limits its versatility in forming complex heterocycles.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

CAS No.: Not provided Molecular Formula: C₉H₉ClN₂O₅S Key Differences:

- Structure : Incorporates chloro, nitro, and methylsulfonyl groups, enhancing electrophilicity.

- Applications : Serves as a precursor for sulfur-containing heterocycles, differing from the target’s thiadiazole/thiazole focus .

- Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O), influencing solid-state packing .

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

CAS No.: 1016493-56-3 Molecular Formula: C₁₆H₁₈N₂O₂ Molecular Weight: 270.33 g/mol Key Differences:

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

CAS No.: 247592-74-1 Molecular Formula: C₁₇H₁₅N₂O₆ Molecular Weight: 343.31 g/mol Key Differences:

- Structure : Nitrophenyl and formyl groups increase electron-withdrawing effects, favoring condensation reactions.

- Applications: Potential use in designing Schiff bases or metal complexes, diverging from the target’s heterocyclic synthesis .

Structural and Functional Group Analysis

Table 1: Functional Group Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.